molecular formula C15H15Cl2N B1311306 N-(Phenylpropyl)-2,4-dichloroaniline CAS No. 774160-67-7

N-(Phenylpropyl)-2,4-dichloroaniline

Cat. No.: B1311306
CAS No.: 774160-67-7
M. Wt: 280.2 g/mol
InChI Key: JBJNAQTZCRRWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Phenylpropyl)-2,4-dichloroaniline is a useful research compound. Its molecular formula is C15H15Cl2N and its molecular weight is 280.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Bioremediation and Environmental Impact

Research on derivatives and compounds related to N-(Phenylpropyl)-2,4-dichloroaniline has highlighted their involvement in environmental remediation processes. One study focuses on the enhanced mineralization of the phenylurea herbicide diuron, which often contaminates soil and water due to its strong adsorption by soil organic matter and slow degradation. The study introduced a cyclodextrin-based bioremediation technology employing a bacterial consortium capable of significantly increasing diuron's bioavailability and its subsequent biodegradation. This represents a significant advancement in bioremediation techniques for contaminated environments (Villaverde et al., 2012).

Another study involving a similar compound, 3,4-dichloroaniline, explored its oxidative stress impact on the liver of crucian carp (Carassius auratus), highlighting the environmental and toxicological implications of such compounds. This research indicates the potential hazards to aquatic life from exposure to derivatives of this compound, emphasizing the need for effective bioremediation strategies to mitigate these effects (Li et al., 2003).

Synthesis and Chemical Transformation

The synthesis and transformation of compounds structurally related to this compound have been subjects of chemical research. A study describes the one-pot synthesis of 2,4-disubstituted indoles from N-tosyl-2,3-dichloroaniline using a palladium-dihydroxyterphenylphosphine catalyst. This process showcases the versatility of dichloroaniline derivatives in synthesizing heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Yamaguchi & Manabe, 2014).

Additionally, research into the biotransformation of phenylurea herbicides by soil bacteria demonstrates the metabolic pathways that lead to the degradation of compounds related to this compound. This study provides insights into the environmental fate of such herbicides and their transformation products, which are crucial for understanding their ecological impact and for developing new biodegradation strategies (Tixier et al., 2002).

Properties

IUPAC Name

2,4-dichloro-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJNAQTZCRRWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444824
Record name AG-H-09724
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774160-67-7
Record name AG-H-09724
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.